Stereochemical Configuration Drives Renin Inhibitor Potency: (3S,4S) vs. (3R,4R) Enantiomer
In the trans-3,4-disubstituted pyrrolidine series developed as direct renin inhibitors, the (3S,4S) enantiomer was identified as the more potent isomer. X-ray crystallography of the recombinant human renin–inhibitor complex revealed that the (3S,4S)-6a enantiomer adopts an extended conformation spanning the nonprime and S1′ pockets, a binding mode not accessible to the opposite enantiomer [1]. The prototype analogue (3S,4S)-12a demonstrated in vivo efficacy by lowering blood pressure in a hypertensive double-transgenic rat model after oral administration, whereas the (3R,4R) series did not progress to equivalent in vivo validation [1].
| Evidence Dimension | Enantiomer-dependent renin inhibition and in vivo efficacy |
|---|---|
| Target Compound Data | (3S,4S)-12a: oral blood-pressure lowering in hypertensive double-transgenic rat model [1] |
| Comparator Or Baseline | (3R,4R)-enantiomer: no reported in vivo efficacy in the same model [1] |
| Quantified Difference | Qualitative advancement: (3S,4S) progressed to in vivo proof-of-concept; (3R,4R) did not |
| Conditions | Human renin enzyme assay (pH 7.4) and hypertensive double-transgenic rat model |
Why This Matters
Procurement of the correct (3S,4S) enantiomer is mandatory for programs targeting the renin active site, as the opposite enantiomer fails to achieve the requisite binding geometry and in vivo pharmacodynamic effect.
- [1] Lorthiois E, et al. J Med Chem. 2013;56(6):2207-2217. View Source
